
Triethylmethylammonium dibutyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylmethylammonium dibutyl phosphate is an organic compound with the molecular formula C15H36NO4P. It is a quaternary ammonium salt, characterized by its unique structure that includes both ammonium and phosphate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of triethylmethylammonium dibutyl phosphate typically involves the reaction of triethylamine with methyl iodide to form triethylmethylammonium iodide. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phosphate group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving strong reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution can produce a variety of quaternary ammonium salts.
科学的研究の応用
Triethylmethylammonium dibutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers.
作用機序
The mechanism by which triethylmethylammonium dibutyl phosphate exerts its effects is primarily through its interaction with molecular targets via ionic and hydrogen bonding. The ammonium group can interact with negatively charged sites on biomolecules, while the phosphate group can form hydrogen bonds with various functional groups. These interactions can influence the stability and reactivity of the compound in different environments.
類似化合物との比較
- Tributylmethylammonium dibutyl phosphate
- Tetraethylammonium dibutyl phosphate
- Trimethylammonium dibutyl phosphate
Comparison: Triethylmethylammonium dibutyl phosphate is unique due to its specific combination of triethyl and methyl groups attached to the ammonium ion, which imparts distinct solubility and reactivity characteristics compared to its analogs. For instance, tributylmethylammonium dibutyl phosphate has bulkier substituents, affecting its steric properties and reactivity. Tetraethylammonium dibutyl phosphate, on the other hand, lacks the methyl group, which can influence its interaction with other molecules.
特性
分子式 |
C15H36NO4P |
|---|---|
分子量 |
325.42 g/mol |
IUPAC名 |
dibutyl phosphate;triethyl(methyl)azanium |
InChI |
InChI=1S/C8H19O4P.C7H18N/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3,(H,9,10);5-7H2,1-4H3/q;+1/p-1 |
InChIキー |
YWBVQHTUSHVKOT-UHFFFAOYSA-M |
正規SMILES |
CCCCOP(=O)([O-])OCCCC.CC[N+](C)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



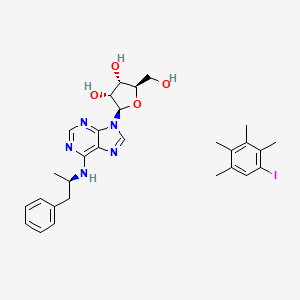


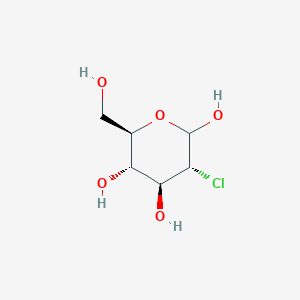
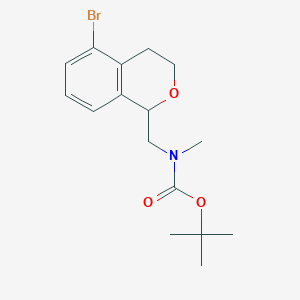
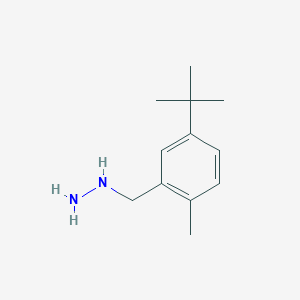
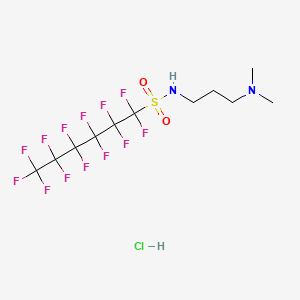
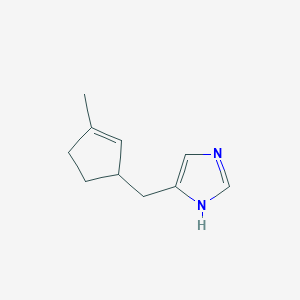
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
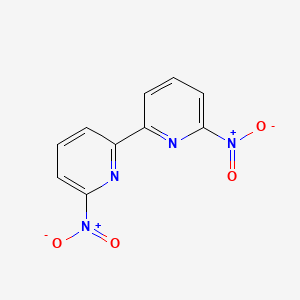
![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)


